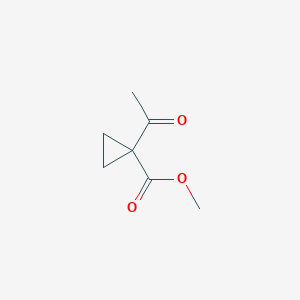
Methyl 1-acetylcyclopropanecarboxylate
Vue d'ensemble
Description
Methyl 1-acetylcyclopropanecarboxylate, also known as M1ACPC, is a synthetic compound that has been studied extensively for its potential applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
Methyl 1-acetylcyclopropanecarboxylate is utilized in the synthesis of complex chemical structures and evaluation of their biological activities. For instance, bromophenol derivatives with a cyclopropyl moiety were synthesized, revealing new compounds effective as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Catalysis and Molecular Transformation
The compound has been involved in catalyzed transformations, leading to the creation of novel and complex molecular structures. For instance, its copper or rhodium-catalyzed dediazoniation leads to the formation of unique structures irrespective of the presence of unsaturated compounds. This showcases its role in creating diverse chemical structures with potential applications across various fields (Prokopenko et al., 2007).
Plant Growth Regulation
A derivative of this compound, 1-methylcyclopropene, has been extensively studied as a plant growth regulator. This compound inhibits ethylene action in plants, effectively delaying ripening and senescence in a wide range of fruits, vegetables, and floricultural crops. Its application can lead to significant advancements in post-harvest technology and agri-food industry (Blankenship & Dole, 2003; Watkins, 2006).
Safety and Hazards
The safety information for “Methyl 1-acetylcyclopropanecarboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .
Mécanisme D'action
Target of Action
Methyl 1-acetylcyclopropanecarboxylate, also known as Methyl 1-acetylcyclopropane-1-carboxylate, primarily targets the ethylene biosynthesis pathway in plants . The key enzyme in this pathway is ACC oxidase (ACO) , which catalyzes the final step in the biosynthesis of the plant hormone ethylene .
Mode of Action
This compound acts as an agonist of the ethylene response in plants . It is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC) , the direct precursor of ethylene . Unlike some ACC analogs that act as ethylene antagonists by competitively binding with ACO, this compound enhances ethylene-related responses .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway , leading to enhanced ethylene-related responses . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . The upregulated expression of the ethylene biosynthesis genes has been observed under the treatment of this compound .
Result of Action
This compound triggers enhanced ethylene-related responses in plants, similar to the effects of ACC . These responses include restrained root elongation , increased root hair number , promoted dark-induced leaf senescence , and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with this compound than from the mock control .
Propriétés
IUPAC Name |
methyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBAKCMWFYJKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436765 | |
| Record name | Methyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38806-09-6 | |
| Record name | Methyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

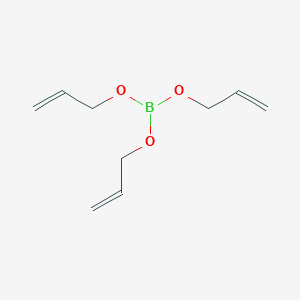

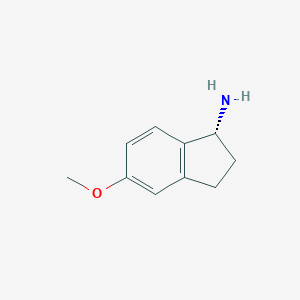

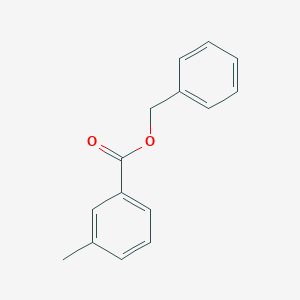
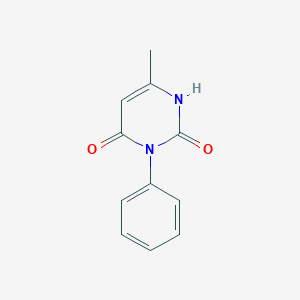
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)

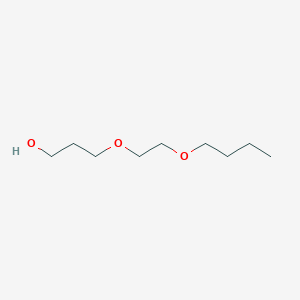

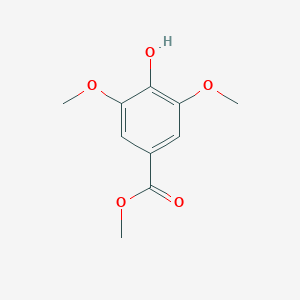
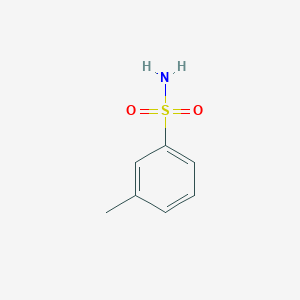
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
